molecular formula C20H24N2O4 B11283041 Ethyl 4-[2-(4-isopropylphenyl)-3,4-dioxocyclobut-1-en-1-yl]piperazine-1-carboxylate

Ethyl 4-[2-(4-isopropylphenyl)-3,4-dioxocyclobut-1-en-1-yl]piperazine-1-carboxylate

Cat. No.: B11283041
M. Wt: 356.4 g/mol
InChI Key: SWZMKMTXZAWLIK-UHFFFAOYSA-N
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Description

ETHYL 4-{3,4-DIOXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOBUT-1-EN-1-YL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound featuring a piperazine ring, a cyclobutene ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3,4-DIOXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOBUT-1-EN-1-YL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:

    Formation of the Cyclobutene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Piperazine Ring: This step involves the reaction of the cyclobutene intermediate with piperazine under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutene ring, leading to the formation of diketone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides and aryl halides can be used in the presence of a base.

Major Products

    Oxidation: Formation of diketone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

ETHYL 4-{3,4-DIOXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOBUT-1-EN-1-YL}PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of ETHYL 4-{3,4-DIOXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOBUT-1-EN-1-YL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-{3,4-DIOXO-2-[4-(METHYL)PHENYL]CYCLOBUT-1-EN-1-YL}PIPERAZINE-1-CARBOXYLATE
  • ETHYL 4-{3,4-DIOXO-2-[4-(ETHYL)PHENYL]CYCLOBUT-1-EN-1-YL}PIPERAZINE-1-CARBOXYLATE

Uniqueness

ETHYL 4-{3,4-DIOXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOBUT-1-EN-1-YL}PIPERAZINE-1-CARBOXYLATE is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 4-[3,4-dioxo-2-(4-propan-2-ylphenyl)cyclobuten-1-yl]piperazine-1-carboxylate

InChI

InChI=1S/C20H24N2O4/c1-4-26-20(25)22-11-9-21(10-12-22)17-16(18(23)19(17)24)15-7-5-14(6-8-15)13(2)3/h5-8,13H,4,9-12H2,1-3H3

InChI Key

SWZMKMTXZAWLIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)C2=O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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